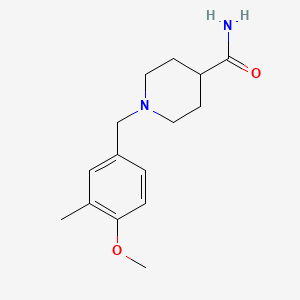

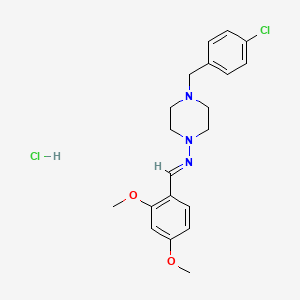

![molecular formula C15H13ClN2O B5777205 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)

5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, under specific conditions to ensure the formation of the desired benzimidazole core. The synthesis process can vary based on the substituents required on the benzimidazole ring, reflecting the influence of different groups on the biological activity and chemical properties of these compounds. Various methods have been developed to introduce the chloro and methoxy methyl groups at specific positions on the benzimidazole ring, showcasing the adaptability and versatility of benzimidazole chemistry in targeting specific chemical functionalities (Alpan, Gunes, & Topçu, 2007).

Molecular Structure Analysis

The molecular structure of benzimidazoles, including 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, is characterized by a fused ring system that combines a benzene ring with an imidazole ring. This structure contributes to the molecule's stability and influences its interaction with biological targets. The presence of substituents, such as the chloro group and the 3-methylphenoxy methyl group, further affects the molecule's electronic distribution, potentially enhancing its binding affinity to specific receptors or enzymes. Structural elucidation techniques such as NMR and mass spectrometry play a crucial role in confirming the identity and purity of synthesized compounds (Mir, 2022).

Chemical Reactions and Properties

Benzimidazole derivatives, including 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, participate in a variety of chemical reactions that are fundamental to their application in different scientific fields. These reactions include halogenation, nitration, and sulfonation, which modify the benzimidazole core to produce derivatives with varied biological activities. The chemical properties of these compounds, such as their reactivity towards nucleophiles and electrophiles, are crucial for their application in medicinal chemistry and drug design (Hernández-Campos et al., 2002).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications. These properties influence the compound's formulation into pharmaceuticals, its stability, and its bioavailability. Techniques like differential scanning calorimetry (DSC) and X-ray crystallography are used to study these properties, providing insights into the compound's behavior under different conditions and its suitability for various applications (Arslan et al., 2004).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity, are influenced by the nature and position of substituents on the benzimidazole core. These properties play a significant role in the compound's interaction with biological targets, its pharmacokinetics, and its overall biological activity. Understanding these properties is essential for the rational design of benzimidazole-based therapeutics and for predicting their behavior in biological systems (Doganc, 2023).

Wirkmechanismus

Target of Action

It is structurally similar to phenoxy herbicides , which are known to act by mimicking the auxin growth hormone indoleacetic acid (IAA) .

Mode of Action

Phenoxy herbicides, including those with structures similar to 5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole, induce rapid, uncontrolled growth in broad-leaf plants . This “growing to death” phenomenon is due to the herbicide’s mimicry of the auxin growth hormone .

Biochemical Pathways

The compound likely affects the auxin signaling pathway, given its structural similarity to phenoxy herbicides . Auxin signaling controls various aspects of plant growth and development. Overstimulation of this pathway by the compound could lead to uncontrolled growth and eventual plant death .

Result of Action

The result of the compound’s action is the rapid, uncontrolled growth of broad-leaf plants, leading to their eventual death . This is due to the overstimulation of the auxin signaling pathway, which disrupts normal plant growth and development .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-10-3-2-4-12(7-10)19-9-15-17-13-6-5-11(16)8-14(13)18-15/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLZAYYPJZFWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

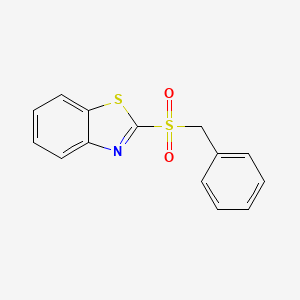

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)

![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)

![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)

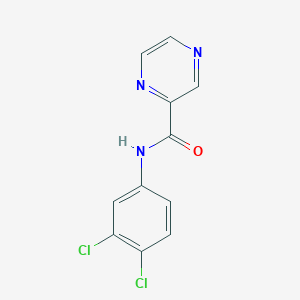

![4-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B5777162.png)

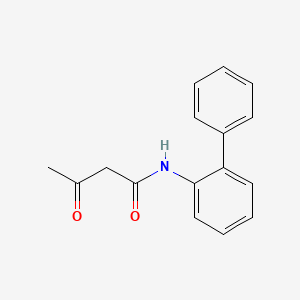

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)

![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)

![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)